molecular formula C13H27NO B080797 N-hexylheptanamide CAS No. 14278-35-4

N-hexylheptanamide

Cat. No.: B080797
CAS No.: 14278-35-4
M. Wt: 213.36 g/mol
InChI Key: CYWUZSYXTCCCRG-UHFFFAOYSA-N
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Description

N-Hexylheptanamide is a secondary amide characterized by a heptanoyl backbone (CH₃(CH₂)₅CO-) and a hexyl group (CH₃(CH₂)₅-) attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate hydrophobicity and flexibility due to its aliphatic chains. For instance, N-(2-Cyanoethyl)-N-hexyl-heptanamide (CAS: 67138-89-0), a closely related compound, demonstrates how substituents like cyanoethyl groups can alter properties such as polarity and molecular weight .

Properties

CAS No.

14278-35-4

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-hexylheptanamide

InChI

InChI=1S/C13H27NO/c1-3-5-7-9-11-13(15)14-12-10-8-6-4-2/h3-12H2,1-2H3,(H,14,15)

InChI Key

CYWUZSYXTCCCRG-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NCCCCCC

Canonical SMILES

CCCCCCC(=O)NCCCCCC

Synonyms

N-Hexylheptanamide

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula : C₁₆H₃₀N₂O
  • Functional Groups: Amide, cyanoethyl (-CH₂CH₂CN).
  • Key Properties :
    • Molecular Weight: 266.42 g/mol
    • Hydrogen Bond Acceptors: 2
    • Rotatable Bonds: 12
    • Topological Polar Surface Area (TPSA): 44.1 Ų .

The extended alkyl chain (hexyl) maintains hydrophobicity, balancing amphiphilic behavior.

N-Hydroxyoctanamide (CAS: 7377-03-9)

Structural Features :

  • Molecular Formula: C₈H₁₇NO₂ (inferred from name).
  • Functional Groups : Amide, hydroxyl (-OH).

Comparison :
N-Hydroxyoctanamide has a shorter carbon chain (octanamide vs. heptanamide) and a hydroxyl group, increasing hydrogen-bonding capacity. This likely improves water solubility compared to N-hexylheptanamide but reduces lipid solubility.

HEXANAMIDE, N-[(3S)-HEXAHYDRO-2-OXO-1H-AZEPIN-3-YL]-2,2,5-TRIMETHYL (CAS: 853905-45-0)

Structural Features :

  • Molecular Formula : C₁₅H₂₆N₂O₂ (inferred).
  • Functional Groups : Amide, cyclic azepin ring, ketone.
  • Key Properties :
    • Complex stereochemistry due to the azepin ring .

Comparison :
The azepin ring introduces rigidity and steric hindrance, contrasting sharply with the linear aliphatic structure of this compound. This structural difference may influence biological activity, particularly in enzyme-binding interactions.

Research Findings and Data Analysis

Table 1: Comparative Analysis of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound* C₁₃H₂₇NO ~213.37 (calculated) Amide, linear alkyl chains Moderate hydrophobicity, flexible backbone
N-(2-Cyanoethyl)-N-hexyl-heptanamide C₁₆H₃₀N₂O 266.42 Amide, cyanoethyl High TPSA (44.1 Ų), 12 rotatable bonds
N-Hydroxyoctanamide C₈H₁₇NO₂ ~159.23 (calculated) Amide, hydroxyl Enhanced polarity, GHS general use
Azepin-containing hexanamide C₁₅H₂₆N₂O₂ ~278.38 (calculated) Amide, cyclic azepin Rigid structure, potential bioactivity

Key Observations:

  • Chain Length and Polarity: Longer alkyl chains (e.g., hexyl in this compound) enhance hydrophobicity, while polar substituents (e.g., cyanoethyl or hydroxyl) increase solubility in polar media.
  • Synthetic Versatility: Derivatives like N-(2-Cyanoethyl)-N-hexyl-heptanamide highlight the adaptability of amides in chemical modifications for tailored applications .

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